Sulfamidopyrine sodium

Übersicht

Beschreibung

Sulfamidopyrine sodium, also known as 4-N-Demethylanalgin or Melaminsulfone, is a derivative of metamizole. It is a sodium salt form of sulfamidopyrine, which is a nonopioid analgesic and antipyretic compound. This compound is primarily used for research purposes and is not intended for human or veterinary use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfamidopyrine sodium can be synthesized through the reaction of metamizole with sodium hydroxide. The process involves the demethylation of metamizole to form sulfamidopyrine, followed by the addition of sodium hydroxide to produce the sodium salt form .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfamidopyrine sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfamidopyrine derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Sulfamidopyrine sodium has the chemical formula and a molecular weight of approximately 297.33 g/mol. It functions primarily as an antibacterial agent by inhibiting the enzyme dihydropteroate synthase, which is critical for folate synthesis in bacteria. This inhibition disrupts the synthesis of nucleic acids, leading to bacterial cell death. Additionally, this compound has shown potential inhibitory effects on cyclooxygenase enzymes, which are involved in the inflammatory response.

Scientific Research Applications

This compound is utilized in various scientific research domains:

Chemistry

- Reagent in Organic Synthesis : It is used as a reagent in various organic synthesis reactions and analytical studies.

- Standard in Analytical Chemistry : Employed as a standard for calibrating analytical instruments.

Biology

- Biochemical Assays : Used to study enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : Investigated for its effects on enzyme activity, particularly cyclooxygenase.

Medicine

- Therapeutic Investigations : Explored for its anti-inflammatory and analgesic properties.

- Antibacterial Studies : Evaluated for its efficacy against various bacterial strains.

Industry

- Pharmaceutical Development : Utilized in the formulation of new drugs and materials.

- Chemical Processes : Applied in the development of chemical processes due to its unique properties.

Data Tables

| Bacteria Type | Example Species | Activity |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Sensitive |

| Gram-positive | Streptococcus pneumoniae | Sensitive |

| Gram-negative | Escherichia coli | Sensitive |

| Gram-negative | Klebsiella pneumoniae | Sensitive |

Study 1: Efficacy Against Bacterial Infections

A clinical study evaluated the effectiveness of this compound in treating bacterial infections in patients resistant to other antibiotics. The results indicated significant improvement in infection resolution rates when this compound was administered.

Study 2: Inhibition of Cyclooxygenase Enzymes

In vitro studies assessed the inhibitory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated potential to reduce prostaglandin production, suggesting applications in treating inflammatory conditions.

Wirkmechanismus

Sulfamidopyrine sodium exerts its effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate, para-aminobenzoic acid, from binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfapyridine: Another sulfonamide antibiotic with similar antibacterial properties.

Sulfadiazine: A sulfonamide used to treat bacterial infections.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections

Uniqueness

Sulfamidopyrine sodium is unique due to its specific structure and mechanism of action. Unlike other sulfonamides, it is primarily used for research purposes and has distinct properties that make it suitable for various scientific applications .

Biologische Aktivität

Sulfamidopyrine sodium, a sulfonamide derivative, has garnered attention for its biological activity, particularly in the context of its pharmacological effects and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

This compound exhibits its biological effects primarily through the inhibition of bacterial folic acid synthesis. This is achieved by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. The inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication .

Key Mechanisms:

- Folic Acid Synthesis Inhibition : this compound disrupts the synthesis of folic acid by mimicking PABA, thereby inhibiting bacterial growth .

- Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives may interact with calcium channels, potentially influencing cardiovascular parameters such as perfusion pressure and coronary resistance .

Pharmacokinetics

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies indicate that the compound is well-absorbed and has a significant volume of distribution. The metabolism primarily occurs in the liver, where it undergoes acetylation and conjugation processes .

Case Studies

- Hyponatremia Case : A clinical case involving a 49-year-old woman who developed severe hyponatremia while on treatment with this compound highlighted the potential side effects associated with electrolyte imbalances caused by sulfonamides. Despite fluid restriction interventions, her serum sodium levels did not improve significantly .

- Cardiovascular Risk Assessment : A systematic review assessed the cardiovascular risks associated with high sodium-containing drugs, including this compound. The review found that excessive sodium intake could lead to increased blood pressure and other cardiovascular complications .

Research Findings

Recent research has expanded on the biological activity of this compound:

- Antimicrobial Activity : Studies confirm that this compound maintains significant antimicrobial activity against a range of gram-positive and certain gram-negative bacteria. Its effectiveness is enhanced when used in combination with metal ions like Ru(III), which increases membrane permeability and enhances antibacterial properties .

- Calcium Channel Inhibition : Computational docking studies suggest that this compound may inhibit calcium channels, leading to decreased perfusion pressure. This interaction is hypothesized to involve specific amino acid residues in calcium channel proteins, indicating a multifaceted mechanism of action beyond its antibacterial properties .

Data Tables

| Parameter | This compound | Comparison (Other Sulfonamides) |

|---|---|---|

| Antibacterial Spectrum | Gram-positive & some Gram-negative | Varies across different sulfonamides |

| Mechanism of Action | Folic acid synthesis inhibition | Similar across sulfonamide class |

| Pharmacokinetic Profile | Well-absorbed; hepatic metabolism | Varies; some have renal clearance |

| Electrolyte Imbalance Risk | Notable in certain patients | Common across many sulfonamides |

Eigenschaften

CAS-Nummer |

129-89-5 |

|---|---|

Molekularformel |

C12H15N3NaO4S |

Molekulargewicht |

320.32 g/mol |

IUPAC-Name |

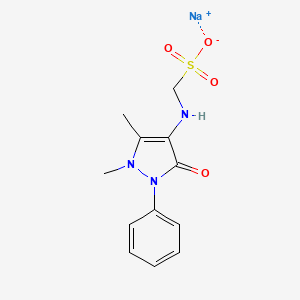

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate |

InChI |

InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19); |

InChI-Schlüssel |

DQRDMIKZPYQPJH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

129-89-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amizole, Melaminsulfone, Melaminsulfone Sodium Salt, Melubrin, Pyrazogin sodium, Sulfamidopyrin-Natrium, Sulfamidopyrine sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.